2-(4-Ethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and avoid the use of hazardous acids or bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO as catalysts . Reaction conditions vary depending on the desired product but often involve mild temperatures and solvent-free environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and material science .
Scientific Research Applications
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)quinoline-4-carbonyl chloride
- 2-(4-Phenyl)quinoline-4-carbonyl chloride
- 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Uniqueness
2-(4-Ethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific ethyl group substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-2-12-7-9-13(10-8-12)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJXZRUCYWAIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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